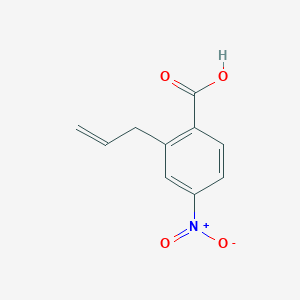
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an allyl group attached to the second carbon and a nitro group attached to the fourth carbon of the benzoic acid ring
准备方法
Synthetic Routes and Reaction Conditions
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) can be synthesized through several methods. One common approach involves the nitration of 2-allylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position of the benzoic acid ring.
Another method involves the allylation of 4-nitrobenzoic acid. This can be achieved by reacting 4-nitrobenzoic acid with an allyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 2-allyl-4-nitrobenzoic acid may involve large-scale nitration and allylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or potassium hydroxide in methanol.
Major Products
Oxidation: 2-Allyl-4-carboxybenzoic acid.
Reduction: 2-Allyl-4-aminobenzoic acid.
Substitution: 2-Allyl-4-methoxybenzoic acid (when methoxide is used).
科学研究应用
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-allyl-4-nitrobenzoic acid depends on the specific reaction or application. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group, involving the formation of nitroso and hydroxylamine intermediates. In substitution reactions, the nitro group acts as an electron-withdrawing group, facilitating nucleophilic attack on the aromatic ring.
相似化合物的比较
Similar Compounds
- 2-Allyl-3-nitrobenzoic acid
- 2-Allyl-5-nitrobenzoic acid
- 2-Allyl-6-nitrobenzoic acid
Uniqueness
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) is unique due to the specific positioning of the allyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. The presence of the allyl group at the second position and the nitro group at the fourth position provides distinct electronic and steric effects, making it a valuable compound for targeted synthetic applications.
属性
CAS 编号 |
193806-53-0 |
|---|---|
分子式 |
C10H9NO4 |
分子量 |
207.18 g/mol |
IUPAC 名称 |
4-nitro-2-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-3-7-6-8(11(14)15)4-5-9(7)10(12)13/h2,4-6H,1,3H2,(H,12,13) |
InChI 键 |
RGVJIVBMBXDHMD-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
同义词 |
Benzoic acid, 4-nitro-2-(2-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















